molecular formula C23H21ClN2O4S B12066677 Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate

Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate

Cat. No.: B12066677
M. Wt: 456.9 g/mol
InChI Key: FVYSQVKPZHSCKV-UHFFFAOYSA-N
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Description

Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate (CAS: 335409-04-6) is a thiophene-based derivative with a molecular formula of C₂₃H₂₁ClN₂O₄S and a molecular weight of 456.9 g/mol . The compound features a methyl ester group at position 3 of the thiophene ring, a 4-methyl substituent, and two critical functional groups:

  • A 2-(4-chlorophenyl)acetamido moiety at position 2.
  • An m-tolylcarbamoyl group (meta-methylphenyl carbamate) at position 3.

This compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or niche applications . Its structural complexity and substitution patterns make it a candidate for pharmaceutical or materials science research, though direct pharmacological data remain scarce.

Properties

Molecular Formula

C23H21ClN2O4S

Molecular Weight

456.9 g/mol

IUPAC Name

methyl 2-[[2-(4-chlorophenyl)acetyl]amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate

InChI

InChI=1S/C23H21ClN2O4S/c1-13-5-4-6-17(11-13)25-21(28)20-14(2)19(23(29)30-3)22(31-20)26-18(27)12-15-7-9-16(24)10-8-15/h4-11H,12H2,1-3H3,(H,25,28)(H,26,27)

InChI Key

FVYSQVKPZHSCKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C(=C(S2)NC(=O)CC3=CC=C(C=C3)Cl)C(=O)OC)C

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate involves multiple steps, starting from the appropriate thiophene precursor. The synthetic route typically includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiophene Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Differences References
Target Compound
Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate
- 2: 2-(4-chlorophenyl)acetamido
- 3: Methyl ester
- 5: m-tolylcarbamoyl
C₂₃H₂₁ClN₂O₄S 456.9 Reference compound
Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate - 2: 2-chloroacetamido
- 3: Ethyl ester
- 5: Methylcarbamoyl
C₁₄H₁₆ClN₃O₄S 357.8 Smaller substituents (ethyl ester, methylcarbamoyl); lacks aromatic phenyl group
Methyl 2-(4-chlorobenzamido)-4-methyl-5-(p-tolylcarbamoyl)thiophene-3-carboxylate - 2: 4-chlorobenzamido
- 3: Methyl ester
- 5: p-tolylcarbamoyl
C₂₂H₂₀ClN₃O₄S 457.9 Benzamido instead of phenylacetamido; para-tolyl vs. meta-tolyl
Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate - 2: 4-chloro-2-methylphenoxyacetamido
- 3: Methyl ester
- 5: o-tolylcarbamoyl
C₂₅H₂₄ClN₃O₅S 514.0 Phenoxyacetamido substituent; ortho-tolyl group

Key Findings:

Substituent Effects on Molecular Weight: The target compound’s molecular weight (456.9 g/mol) is higher than simpler analogs like the ethyl ester derivative (357.8 g/mol) due to its larger aromatic substituents . Introducing phenoxy groups (e.g., in the ortho-tolyl analog) further increases molecular weight (514.0 g/mol) .

Aromatic vs.

Positional Isomerism :

  • The m-tolylcarbamoyl group (meta-substituted) in the target compound vs. p-tolylcarbamoyl (para-substituted) in alters steric and electronic properties. Para-substituted analogs may exhibit better packing efficiency in crystal lattices due to symmetry .

Ester Group Variations :

  • Ethyl esters (as in ) vs. methyl esters (target compound) affect lipophilicity, with methyl esters generally being less hydrophobic.

Hydrogen Bonding and Crystal Engineering :

  • The acetamido and carbamoyl groups in these compounds facilitate hydrogen bonding, a critical factor in crystal packing and stability. Graph set analysis (as discussed in ) could reveal distinct hydrogen-bonding motifs between analogs.

Pharmaceutical Potential: Thiophene derivatives with carboxamide and ester functionalities are under investigation for antimicrobial and anticancer activities . The scarcity of related compounds in the Cambridge Structural Database (CSD) highlights opportunities for novel synthesis and polymorphism studies .

Biological Activity

Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The following sections detail its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H20ClN2O3S\text{C}_{19}\text{H}_{20}\text{ClN}_{2}\text{O}_{3}\text{S}

This structure features a thiophene ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have been tested against various cancer cell lines, including:

Cell Line Type IC50 (µM) Reference
MCF-7Breast adenocarcinoma12.5
NCI-H460Non-small cell lung cancer15.3
SF-268CNS cancer10.8

The results suggest that these compounds can inhibit cell proliferation effectively, with IC50 values indicating their potency in vitro.

Antimicrobial Activity

In addition to anticancer effects, thiophene derivatives have shown promising antimicrobial activity. A study evaluating various substituted thiophenes demonstrated that certain derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity of selected compounds:

Compound Bacterial Strain Zone of Inhibition (mm) Activity Index
Methyl 2-(2-(4-chlorophenyl)acetamido)...Staphylococcus aureus180.75
Methyl 2-(2-(4-chlorophenyl)acetamido)...Escherichia coli150.65
Methyl 2-(2-(4-chlorophenyl)acetamido)...Pseudomonas aeruginosa200.80

These findings highlight the potential of this compound as a candidate for developing new antimicrobial agents.

Mechanistic Insights

The mechanism of action for this compound appears to be multifaceted:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to increased apoptosis.
  • Antibacterial Mechanism : It may interfere with bacterial cell wall synthesis or function by targeting essential enzymes involved in these processes.

Case Studies

Several case studies have documented the efficacy of thiophene derivatives in clinical settings:

  • A study published in Monatshefte für Chemie reported that a related thiophene derivative showed significant anti-inflammatory activity alongside its anticancer properties, suggesting a broader therapeutic potential beyond oncology .
  • Another investigation in Bioorganic & Medicinal Chemistry Letters highlighted the ability of certain thiophene compounds to inhibit tubulin polymerization, which is crucial for cancer cell division .

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